molecular formula C14H12FNO3 B14041717 Methyl 5-(benzyloxy)-6-fluoronicotinate

Methyl 5-(benzyloxy)-6-fluoronicotinate

Katalognummer: B14041717
Molekulargewicht: 261.25 g/mol
InChI-Schlüssel: MNXXNSDWMVLOEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-(benzyloxy)-6-fluoronicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a benzyloxy group at the 5-position and a fluorine atom at the 6-position of the nicotinate ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(benzyloxy)-6-fluoronicotinate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-hydroxy-6-fluoronicotinic acid and benzyl bromide.

    Esterification: The 5-hydroxy-6-fluoronicotinic acid is esterified using methanol and a suitable acid catalyst to form methyl 5-hydroxy-6-fluoronicotinate.

    Benzylation: The methyl 5-hydroxy-6-fluoronicotinate is then reacted with benzyl bromide in the presence of a base, such as potassium carbonate, to introduce the benzyloxy group at the 5-position, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-(benzyloxy)-6-fluoronicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The benzyloxy and fluorine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and various halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Methyl 5-(benzyloxy)-6-fluoronicotinate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of Methyl 5-(benzyloxy)-6-fluoronicotinate involves its interaction with specific molecular targets and pathways. The benzyloxy and fluorine groups play a crucial role in its binding affinity and activity. The compound may act by inhibiting or activating enzymes, receptors, or other proteins, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 5-(benzyloxy)-6-chloronicotinate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 5-(benzyloxy)-6-bromonicotinate: Similar structure but with a bromine atom instead of fluorine.

    Methyl 5-(benzyloxy)-6-iodonicotinate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

Methyl 5-(benzyloxy)-6-fluoronicotinate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and bioavailability of the compound, making it a valuable candidate for various applications.

Eigenschaften

Molekularformel

C14H12FNO3

Molekulargewicht

261.25 g/mol

IUPAC-Name

methyl 6-fluoro-5-phenylmethoxypyridine-3-carboxylate

InChI

InChI=1S/C14H12FNO3/c1-18-14(17)11-7-12(13(15)16-8-11)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI-Schlüssel

MNXXNSDWMVLOEC-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=C(N=C1)F)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.